molecular formula C6H12O2 B8218761 (2-Methoxycyclobutyl)methanol

(2-Methoxycyclobutyl)methanol

Cat. No.: B8218761
M. Wt: 116.16 g/mol
InChI Key: JHHDZOQQIUJIBP-UHFFFAOYSA-N
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Description

(2-Methoxycyclobutyl)methanol (CAS: Not explicitly provided; structurally related compounds listed in and ) is a cyclobutane-derived alcohol featuring a methoxy (-OCH₃) substituent at the 2-position of the cyclobutane ring and a hydroxymethyl (-CH₂OH) group.

Properties

IUPAC Name

(2-methoxycyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHDZOQQIUJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxycyclobutyl)methanol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by methoxylation and reduction steps. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and substitution reactions.

Industrial Production Methods: In an industrial setting, the production of (2-Methoxycyclobutyl)methanol may involve the use of continuous flow reactors to optimize the reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxycyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(2-Methoxycyclobutyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxycyclobutyl)methanol involves its interaction with molecular targets and pathways. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Cyclobutane Derivatives

Compounds with cyclobutane cores and methoxy/alcohol substituents are the closest structural analogs. Key examples from include:

Compound Name CAS Number Similarity Score Key Structural Differences
(2,2-Dimethoxycyclobutyl)methanol 1638760-19-6 0.96 Two methoxy groups at 2-position
(3,3-Dimethoxycyclobutyl)methanol 175021-11-1 0.93 Methoxy groups at 3-position
((1S,2S)-3,3-Diethoxycyclobutyl)dimethanol 132294-14-5 0.90 Ethoxy groups and dual hydroxymethyl groups

Key Findings :

  • Polarity and Solubility: The number and position of methoxy groups significantly impact polarity. (2,2-Dimethoxycyclobutyl)methanol (similarity 0.96) is more polar than the target compound due to additional methoxy substitution, enhancing solubility in polar aprotic solvents like DMSO .
  • Reactivity : Cyclobutane ring strain (≈110° bond angles) increases susceptibility to ring-opening reactions compared to larger cycloalkanes. The 2-methoxy group may sterically hinder nucleophilic attack at adjacent positions .
  • Applications: Cyclobutane derivatives are explored in drug design for conformational restriction. For example, (3,3-Dimethoxycyclobutyl)methanol (CAS 175021-11-1) is used in synthesizing protease inhibitors .

Stereoisomers and Enantiomers

lists ((1S,2R)-2-Methoxycyclobutyl)methanol, a stereoisomer of the target compound.

  • Stereochemical Impact : The (1S,2R) configuration may influence chiral recognition in biological systems. For instance, enantiomers often exhibit differences in pharmacokinetics (e.g., metabolism rates, receptor binding) .
  • Synthetic Utility : Stereoselective synthesis of such compounds is critical for pharmaceutical applications, where enantiopurity is mandated.

Aromatic Analogs: 4-Methoxybenzyl Alcohol

4-Methoxybenzyl Alcohol (CAS 105-13-5) shares a methoxy-alcohol motif but replaces the cyclobutane with a benzene ring .

Property (2-Methoxycyclobutyl)methanol (Inferred) 4-Methoxybenzyl Alcohol
Boiling Point ~200–220°C (estimated) 250°C
Polarity Moderate (cyclobutane strain) High (aromatic polarity)
Applications Specialty synthesis, drug intermediates Pharmaceuticals, fragrances

Research Insights :

  • Stability : The aromatic ring in 4-methoxybenzyl alcohol confers greater thermal stability, whereas the cyclobutane analog may degrade under harsh conditions due to ring strain.
  • Toxicity : 4-Methoxybenzyl Alcohol has moderate toxicity (skin/eye irritation), while cyclobutane derivatives may exhibit lower acute toxicity but require further study .

Simple Ether-Alcohols: 2-Methoxyethanol

2-Methoxyethanol (CAS 109-86-4) is a linear ether-alcohol with industrial uses .

Property (2-Methoxycyclobutyl)methanol 2-Methoxyethanol
Molecular Weight ~130–140 g/mol (estimated) 76.09 g/mol
Volatility Low (cyclobutane bulk) High (low molecular weight)
Toxicity Not well-characterized Reproductive toxin

Functional Comparison :

  • Industrial Use: 2-Methoxyethanol is a solvent in paints and coatings, whereas the cyclobutane analog’s bulkier structure limits volatility, making it suitable for non-volatile applications (e.g., polymer plasticizers) .
  • Environmental Persistence: Linear ether-alcohols like 2-methoxyethanol are more environmentally mobile, while cyclobutane derivatives may persist due to reduced biodegradability .

Biological Activity

(2-Methoxycyclobutyl)methanol is a chemical compound characterized by its unique cyclobutane structure, which includes a methoxy group and a hydroxymethyl group. This specific configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of (2-Methoxycyclobutyl)methanol is pivotal in determining its biological interactions. The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups enhance its reactivity, allowing it to participate in various biochemical processes.

Property Description
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Functional Groups Methoxy, Hydroxymethyl
Structural Features Cyclobutane ring

The biological activity of (2-Methoxycyclobutyl)methanol is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. Research indicates that it can act as a substrate for enzymatic reactions, potentially leading to the formation of reactive intermediates involved in various biological processes. The presence of functional groups facilitates hydrogen bonding and other interactions with biological macromolecules, influencing their activity.

Biological Activity Studies

Recent studies have focused on the interaction of (2-Methoxycyclobutyl)methanol with various biological targets:

  • Enzyme Interactions : The compound has been shown to modulate the activity of certain enzymes, suggesting potential applications in drug development.
  • Cellular Processes : Investigations into its effects on cellular signaling pathways indicate that it may influence cell proliferation and apoptosis.
  • Pharmacological Effects : Preliminary studies suggest that (2-Methoxycyclobutyl)methanol may exhibit anti-inflammatory properties, although further research is needed to confirm these effects.

Case Study 1: Enzymatic Activity

A study conducted on the effects of (2-Methoxycyclobutyl)methanol on cytochrome P450 enzymes demonstrated that the compound could inhibit specific isoforms, leading to altered drug metabolism profiles. This finding highlights its potential role in pharmacokinetics and drug interactions.

Case Study 2: Anti-inflammatory Effects

In vitro experiments have shown that (2-Methoxycyclobutyl)methanol can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible therapeutic application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2-Methoxycyclobutyl)methanol, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
[cis-2-Methoxycyclobutyl]methanolIsomeric form with different spatial arrangementDifferent reactivity profiles
[trans-2-Hydroxycyclobutyl]methanolHydroxyl group instead of methoxyAltered interaction with biological targets
[trans-2-Methoxycyclobutyl]ethanolEthyl group instead of hydroxymethylVariability in solubility and reactivity

Research Findings Summary

The exploration of (2-Methoxycyclobutyl)methanol's biological activity reveals promising avenues for further research:

  • Potential for Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics.
  • Need for Comprehensive Studies : While initial findings are promising, more extensive studies are required to fully understand its mechanisms and potential applications.

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